Deptor-IN-1 -

Deptor-IN-1

Catalog Number: EVT-10961266
CAS Number:
Molecular Formula: C24H16Cl2FNO4
Molecular Weight: 472.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Deptor-IN-1 is synthesized from various chemical precursors, and its classification falls under small molecule inhibitors targeting protein-protein interactions. It specifically inhibits the interaction between Deptor and mTOR complexes, thereby influencing downstream signaling pathways critical for cell proliferation and survival.

Synthesis Analysis

Methods and Technical Details

The synthesis of Deptor-IN-1 involves multi-step organic synthesis techniques. The general approach includes:

  1. Starting Materials: The synthesis begins with commercially available starting materials that undergo various chemical transformations.
  2. Reactions: Key reactions may include:
    • Coupling Reactions: To form the core structure of the compound.
    • Functional Group Modifications: Such as alkylation or acylation to introduce necessary functional groups.
  3. Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological assays.
Molecular Structure Analysis

Structure and Data

Deptor-IN-1 has a complex molecular structure characterized by specific functional groups that facilitate its binding to Deptor. The molecular formula and weight are determined through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry.

  • Molecular Formula: C_xH_yN_zO_w (specifics depend on the synthesized variant).
  • Molecular Weight: Approximately 400 Da (exact value varies with structural modifications).

The three-dimensional structure can be analyzed using computational modeling techniques to predict binding affinities and interaction sites with mTOR.

Chemical Reactions Analysis

Reactions and Technical Details

Deptor-IN-1's interaction with mTOR involves competitive inhibition, where it binds to the same site as Deptor. Key reactions include:

  1. Binding Affinity Studies: Surface plasmon resonance assays are typically used to measure the binding kinetics between Deptor-IN-1 and mTOR.
  2. Inhibition Assays: In vitro assays are conducted to evaluate the efficacy of Deptor-IN-1 in inhibiting mTOR activity, often measured by phosphorylation levels of mTOR substrates like 4E-BP1 and S6K1.
Mechanism of Action

Process and Data

Deptor-IN-1 functions by disrupting the interaction between Deptor and mTOR complexes (mTORC1 and mTORC2). This disruption leads to:

  • Increased mTOR Activity: By inhibiting Deptor, mTOR activity is enhanced, leading to increased phosphorylation of downstream targets involved in cell growth.
  • Cell Cycle Regulation: Enhanced mTOR signaling promotes progression through the cell cycle, particularly increasing the S phase population in cancer cells.

Data from studies show that knockdown of Deptor significantly increases mTOR activity, which correlates with enhanced cell growth and survival.

Physical and Chemical Properties Analysis

Physical Properties

Deptor-IN-1 is typically a solid at room temperature, with solubility varying based on solvent choice.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant data from stability studies indicate that Deptor-IN-1 maintains its integrity over extended periods when stored under recommended conditions.

Applications

Scientific Uses

Deptor-IN-1 has significant applications in cancer research due to its ability to modulate mTOR signaling pathways. Specific applications include:

  • Cancer Therapeutics: Investigating its potential as a therapeutic agent in various cancers where Deptor expression is altered.
  • Cellular Metabolism Studies: Understanding how inhibition of Deptor affects metabolic pathways in different cell types.
  • Drug Development Research: Serving as a lead compound for developing more potent inhibitors targeting the mTOR pathway.
Introduction to DEPTOR as a Therapeutic Target

Role of DEPTOR in mTOR Pathway Regulation

DEPTOR exerts its regulatory effects on mTOR signaling through direct structural interactions with the mTOR kinase within both mTOR complexes. Biochemical and structural analyses, including cryo-electron microscopy (cryo-EM) reconstructions, demonstrate that DEPTOR interacts with mTOR via two distinct structured regions: its C-terminal postsynaptic density 95, disks large, zonula occludens-1 (PDZ) domain and its N-terminal DEP domain tandem (DEPt) [2] [5]. The PDZ domain binds tightly to the focal adhesion targeting (FAT) domain of mTOR, acting as an anchor that facilitates subsequent binding of the DEPt domain. This bipartite binding induces an allosteric suppression of mTOR kinase activation by stabilizing mTOR in a non-activated conformation. Critically, the interaction interface involves residues within the mTOR Horn region (amino acids 290–350) and FAT domain helices (amino acids 1525–1578 and 1680–1814), which become ordered upon DEPTOR binding [2] [5].

Beyond direct inhibition, DEPTOR is subject to intense post-translational regulation by mTOR itself. Upon activation by growth factors or nutrients, mTORC1 and mTORC2 phosphorylate DEPTOR at multiple serine residues (including Ser286, Ser287, Ser291, Ser293, and Ser299) located within a linker region connecting the DEPt and PDZ domains. This phosphorylation creates a degradation motif (degron, SSGYFS) recognized by the SCFβ-transducin repeat-containing protein (βTrCP) E3 ubiquitin ligase complex, leading to DEPTOR ubiquitination and proteasomal degradation. This degradation relieves mTOR inhibition, enabling full pathway activation [1] [4] [7]. Conversely, under conditions of low mTOR activity, DEPTOR accumulates, reinforcing mTOR suppression and promoting processes like autophagy. This reciprocal regulation creates a sensitive feedback system modulating cellular responses to environmental cues [1] [8].

Table 1: Key Structural Features of DEPTOR-mTOR Interaction

DEPTOR DomainBinding Site on mTORFunctional ConsequenceRegulation
PDZ DomainFAT Domain (aamTOR1525–1578); Horn Region (aamTOR290–350)Anchors DEPTOR; Mildly activates mTORStabilizes DEPTOR-mTOR complex; Interface allows regulatory crosstalk
DEP Domain Tandem (DEPt)FAT Domain (aamTOR1680–1814)Allosterically suppresses mTOR kinase activationBinding facilitated by prior PDZ engagement; Undergoes conformational shift
Linker Region (Degron: SSGYFS)Phosphorylated by mTOR kinaseTargets DEPTOR for SCFβTrCP-mediated ubiquitination and degradationPhosphorylation at Ser286, Ser287, Ser291, Ser293, Ser299 enables βTrCP binding

DEPTOR Overexpression in Oncogenic Contexts

While DEPTOR functions as a tumor suppressor in many cancer types (e.g., lung, prostate) due to its mTOR-inhibitory role, it exhibits paradoxical oncogenic properties in specific hematological malignancies, most notably multiple myeloma. Genomic analyses reveal that DEPTOR is frequently overexpressed in a subset of multiple myeloma tumors, particularly those characterized by cyclin D1 (CCND1), cyclin D3 (CCND3), or v-maf musculoaponeurotic fibrosarcoma oncogene homolog (MAF)/v-maf musculoaponeurotic fibrosarcoma oncogene homolog B (MAFB) translocations [1] [6] [10]. These genetic alterations drive aberrant DEPTOR transcription. Furthermore, gains of chromosome 8q24, where the DEPTOR gene resides, contribute to its overexpression in other multiple myeloma cases [6] [10].

High DEPTOR levels in multiple myeloma cells create a dependency that is essential for their survival. Mechanistically, DEPTOR overexpression potently inhibits mTORC1 activity. While this would typically suppress growth, it simultaneously disrupts a critical negative feedback loop where active mTORC1 signaling normally suppresses insulin receptor substrate 1 (IRS1)-phosphatidylinositol 3-kinase (PI3K) signaling. Consequently, the loss of this feedback results in hyperactivation of PI3K and protein kinase B (Akt), a major pro-survival kinase [1] [6] [8]. DEPTOR-mediated Akt activation occurs primarily through phosphorylation at Ser473 by mTORC2 (which is less inhibited by DEPTOR than mTORC1) and at Thr308 by phosphoinositide-dependent kinase 1 (PDK1), downstream of PI3K. This sustained Akt signaling promotes myeloma cell survival and resistance to apoptosis [6] [7] [10]. Clinically, high DEPTOR protein levels are not uniform across multiple myeloma patients but show significant variability. Importantly, retrospective analyses, such as those from the GEM2010 trial, indicate that patients with the highest DEPTOR expression levels exhibit longer progression-free survival, suggesting a complex interplay between DEPTOR expression, disease biology, and treatment response [10].

Table 2: Oncogenic Role of DEPTOR in Multiple Myeloma

Mechanism of OverexpressionConsequence on mTORC1Consequence on PI3K/AKTFunctional Outcome for Myeloma Cells
MAF/MAFB translocationsStrong inhibitionRelief of S6K1-IRS1 negative feedback → HyperactivationEnhanced survival; Dependency on DEPTOR
CCND1/CCND3 translocationsStrong inhibitionRelief of S6K1-IRS1 negative feedback → HyperactivationEnhanced survival; Dependency on DEPTOR
8q24 copy number gainModerate to strong inhibitionModerate to strong hyperactivationEnhanced survival; Association with better PFS in some contexts
MicroRNA (miR-135b, miR-642a) downregulationIncreased DEPTOR protein → InhibitionIncreased DEPTOR protein → Hyperactivation via feedback reliefMaintenance of plasma cell differentiation; Survival

Rationale for Targeting DEPTOR in Multiple Myeloma

The dual aspects of DEPTOR biology in multiple myeloma – its frequent overexpression driven by recurrent genetic lesions and its critical role in maintaining pro-survival Akt signaling through mTORC1 inhibition – provide a compelling rationale for therapeutically targeting DEPTOR. Knockdown of DEPTOR using small interfering RNA or short hairpin RNA in multiple myeloma cell lines (e.g., H929, MM1S, 8226) consistently induces apoptosis and reduces cell viability, demonstrating that these cancer cells are dependent on high DEPTOR levels for survival [3] [6] [10]. This dependency is mechanistically linked to the collapse of the compensatory PI3K/Akt activation. Upon DEPTOR depletion, the inhibitory brake on mTORC1 is released. Reactivated mTORC1 then phosphorylates its downstream target, ribosomal protein S6 kinase beta-1 (S6K1), which in turn phosphorylates and degrades IRS1. The loss of IRS1 prevents its activation of PI3K, leading to diminished Akt signaling and ultimately triggering myeloma cell death [3] [6].

Pharmacological disruption of the DEPTOR-mTOR interaction mimics the effects of genetic knockdown. Deptor-IN-1 (also referred to as drug 3g in the literature) is a compound chemically related to an earlier inhibitor, NSC126405, but significantly more potent. Deptor-IN-1 binds directly to the PDZ domain of DEPTOR with high affinity, as confirmed by surface plasmon resonance (SPR) and photo-cross-linking assays [3]. This binding induces a rapid proteasomal degradation of DEPTOR protein, distinct from NSC126405 which primarily blocks the DEPTOR-mTOR interaction without inducing degradation. Deptor-IN-1-mediated degradation leads to sustained reactivation of mTORC1 (evidenced by increased phosphorylation of S6 kinase and ribosomal protein S6) and, crucially, the subsequent engagement of the negative feedback loop causing downregulation of IRS1/PI3K/Akt signaling (specifically reducing Akt phosphorylation at Thr308) [3]. This dual effect – mTORC1 reactivation coupled with Akt suppression – underlies the potent cytotoxic effect of Deptor-IN-1 in multiple myeloma cells. In vitro, Deptor-IN-1 demonstrates significantly lower half-maximal inhibitory concentration (IC50) values (e.g., ~0.17 μM in 8226 cells) compared to NSC126405 (~1.2 μM) [3].

Furthermore, the dependency of multiple myeloma cells on the unfolded protein response and proteasome function creates opportunities for synergistic combinations. While Deptor-IN-1 monotherapy shows efficacy, its combination with proteasome inhibitors like bortezomib presents a complex interaction. Preclinical studies indicate that the earlier inhibitor NSC126405 synergizes with bortezomib, enhancing multiple myeloma cell death [3]. However, Deptor-IN-1, by inducing DEPTOR degradation, may antagonize bortezomib's effect. This antagonism likely occurs because proteasome inhibition prevents the degradation of DEPTOR, which is required for Deptor-IN-1's mechanism of action. Therefore, sequential rather than concurrent administration might be necessary for optimal efficacy [3]. In vivo studies using multiple myeloma xenograft models (e.g., 8226 cells in NOD/SCID mice) demonstrate that daily or every-other-day administration of Deptor-IN-1 effectively reduces tumor DEPTOR levels, reactivates mTORC1 signaling (increased phospho-p70 S6 kinase), and exerts anti-tumor effects [3]. These findings validate DEPTOR as a viable pharmacological target and Deptor-IN-1 as a lead compound for further development in DEPTOR-dependent multiple myeloma.

Table 3: Mechanism and Efficacy of Deptor-IN-1 vs. Precursor Compound

FeatureNSC126405Deptor-IN-1 (Drug 3g)
Primary MechanismBinds DEPTOR PDZ domain; Prevents DEPTOR-mTOR bindingBinds DEPTOR PDZ domain; Induces rapid proteasomal degradation of DEPTOR
Effect on mTORC1 ActivityReactivation (due to blocked inhibition)Strong and sustained reactivation (due to DEPTOR removal)
Effect on Akt SignalingReduces phosphorylation (T308) via feedback engagementReduces phosphorylation (T308) via feedback engagement; More pronounced
In Vitro Cytotoxicity (IC50 in MM cells)~1.2 μM (e.g., 8226 cells)~0.17 μM (e.g., 8226 cells); 7-fold more potent
Effect on DEPTOR-mTOR Binding (IC50)Higher concentration requiredLower concentration required; More effective disruptor
Interaction with BortezomibSynergisticAntagonistic (proteasome inhibition blocks DEPTOR degradation)
In Vivo Anti-Tumor ActivityModest reduction in tumor growthSignificant reduction in tumor growth; Abrogates DEPTOR expression in tumors

Properties

Product Name

Deptor-IN-1

IUPAC Name

2-(3,4-dichlorophenyl)-9-[(3-fluorophenyl)methyl]-3-hydroxy-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one

Molecular Formula

C24H16Cl2FNO4

Molecular Weight

472.3 g/mol

InChI

InChI=1S/C24H16Cl2FNO4/c25-18-6-4-14(9-19(18)26)23-22(30)21(29)16-5-7-20-17(24(16)32-23)11-28(12-31-20)10-13-2-1-3-15(27)8-13/h1-9,30H,10-12H2

InChI Key

YHKREPOFPNSZAL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=C(C3=O)O)C4=CC(=C(C=C4)Cl)Cl)OCN1CC5=CC(=CC=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.